molecular formula C7H15NO3 B1330246 2-hydroxyethyl N-butylcarbamate CAS No. 13105-54-9

2-hydroxyethyl N-butylcarbamate

Cat. No.: B1330246
CAS No.: 13105-54-9
M. Wt: 161.2 g/mol
InChI Key: CNTRRBGETIJCNM-UHFFFAOYSA-N
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Description

2-Hydroxyethyl N-butylcarbamate, also known as butylated hydroxyethyl urea, is an organic compound with the molecular formula C7H15NO3 and a molecular weight of 161.2 g/mol. This compound is widely used in various fields of research and industry due to its unique chemical properties and versatility.

Biochemical Analysis

Biochemical Properties

2-hydroxyethyl N-butylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides. This interaction can inhibit the hydrolysis of fatty acid amides, thereby modulating their levels and effects in the body . Additionally, this compound can bind to specific proteins, altering their function and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound can impact cell signaling pathways, such as those mediated by cannabinoid receptors, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its interaction with FAAH can inhibit the enzyme’s activity, resulting in increased levels of fatty acid amides. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxic effects, such as liver damage and alterations in metabolic pathways. It is important to determine the appropriate dosage to avoid adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s effects on cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes, influencing their activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxyethyl N-butylcarbamate can be synthesized through the reaction of butyl isocyanate with 2-hydroxyethylamine. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where butyl isocyanate and 2-hydroxyethylamine are combined in the presence of a suitable solvent. The reaction mixture is then subjected to purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxyethyl N-butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions to form different esters and ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carbamate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters and ethers.

Scientific Research Applications

2-Hydroxyethyl N-butylcarbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and polymers due to its stabilizing properties

Mechanism of Action

The mechanism of action of 2-hydroxyethyl N-butylcarbamate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form stable carbamate linkages with amino groups in proteins, leading to inhibition or modification of enzyme activity. This interaction is crucial in various biological and chemical processes .

Comparison with Similar Compounds

    2-Hydroxyethyl methacrylate: Used in dental adhesives and biomedical applications.

    Iodopropynyl butylcarbamate: Employed as a preservative in paints and cosmetics

Uniqueness: 2-Hydroxyethyl N-butylcarbamate stands out due to its unique combination of stability, reactivity, and versatility. Unlike other similar compounds, it offers a balance of chemical stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

2-hydroxyethyl N-butylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-2-3-4-8-7(10)11-6-5-9/h9H,2-6H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTRRBGETIJCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927056
Record name 2-Hydroxyethyl hydrogen butylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13105-54-9
Record name 2-Hydroxyethyl butylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13105-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC29170
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl hydrogen butylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

274.8 grams of ethylene carbonate (3.12 moles) were placed in a round bottom flask equipped with stirrer, thermometer, addition funnel and reflux condenser. 228.2 grams (3.12 mole) of butylamine were charged to the addition funnel and added to the flask at a rate sufficient to maintain the flask contents at 50°-80° C. The resultant reaction product was allowed to stand overnight. Thereafter, stripping of the reaction product in a rotary evaporator gave 449.9 g of crude product. A portion of the crude product was distilled at a pressure of 2 mm Hg, and a temperature of from 124° C. to 126° C. to purify same. The HLB value of 2-hydroxyethyl 1 butyl carbamate calculated as previously described is 12.9.
Quantity
274.8 g
Type
reactant
Reaction Step One
Quantity
228.2 g
Type
reactant
Reaction Step Two

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